4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine
Overview
Description
4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 4-position and a methoxy group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-nitropyridine with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the pyrazolopyridine core. The methoxy group can be introduced via methylation of the hydroxyl precursor using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups attached to the pyrazolopyridine core.
Methylation and Demethylation: The methoxy group can be modified through methylation or demethylation reactions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Methylation: Methyl iodide in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 4-position, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on the cell surface, modulating signal transduction pathways involved in cellular proliferation, differentiation, and survival .
Comparison with Similar Compounds
Similar Compounds
7-chloro-1H-pyrazolo[4,3-c]pyridine: Similar structure but lacks the methoxy group at the 7-position.
4-chloro-1-methyl-3-phenyl-1H-pyrazolo[4,3-c]pyridine: Contains a phenyl group at the 3-position and a methyl group at the 1-position.
Uniqueness
4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of both the chlorine atom and the methoxy group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
4-chloro-7-methoxy-1H-pyrazolo[4,3-c]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-12-5-3-9-7(8)4-2-10-11-6(4)5/h2-3H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGFAMAOTQLQDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C2=C1NN=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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